REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]([CH2:12][CH2:13][OH:14])[C:10](=[O:15])[CH2:9][N:8]=[C:7]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=3[F:22])[C:6]=2[CH:23]=1.[CH2:24]1[O:26][CH2:25]1.[OH-].[NH4+]>ClCCCl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]([CH2:12][CH2:13][OH:14])[C:10](=[O:15])[CH2:9][N:8]3[CH2:24][CH2:25][O:26][C:7]3([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=3[F:22])[C:6]=2[CH:23]=1 |f:2.3|
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC2=C(C(=NCC(N2CCO)=O)C2=C(C=CC=C2)F)C1
|
Name
|
stannic chloride
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled in an ice bath
|
Type
|
WAIT
|
Details
|
After 1 hr at room temperature
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The precipitate was washed with dichloromethane
|
Type
|
CUSTOM
|
Details
|
the combined filtrates were separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with 40 ml of dilute ammonium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from a mixture of ether and petroleum ether
|
Type
|
CUSTOM
|
Details
|
recrystallized from toluene
|
Type
|
CUSTOM
|
Details
|
to give the above named product as white prisms, mp 142°-147°
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=CC2=C(C3(N(CC(N2CCO)=O)CCO3)C3=C(C=CC=C3)F)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |